molecular formula C20H20BrN7O3S2 B5365340 ETHYL 2-[5-({2-[(8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANOYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE

ETHYL 2-[5-({2-[(8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANOYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE

Cat. No.: B5365340
M. Wt: 550.5 g/mol
InChI Key: RYUFNNUXJBPWIR-UHFFFAOYSA-N
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Description

ETHYL 2-[5-({2-[(8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANOYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a triazinoindole core, a thiadiazole ring, and an ethyl acetate group. The presence of bromine and sulfur atoms in its structure adds to its chemical diversity and potential reactivity.

Properties

IUPAC Name

ethyl 2-[5-[2-[(8-bromo-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]-1,3,4-thiadiazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN7O3S2/c1-4-13(18(30)23-20-26-24-14(33-20)9-15(29)31-5-2)32-19-22-17-16(25-27-19)11-8-10(21)6-7-12(11)28(17)3/h6-8,13H,4-5,9H2,1-3H3,(H,23,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUFNNUXJBPWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)CC(=O)OCC)SC2=NC3=C(C4=C(N3C)C=CC(=C4)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 2-[5-({2-[(8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANOYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the triazinoindole core, followed by the introduction of the thiadiazole ring and the ethyl acetate group. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

ETHYL 2-[5-({2-[(8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANOYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 2-[5-({2-[(8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANOYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of ETHYL 2-[5-({2-[(8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANOYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

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